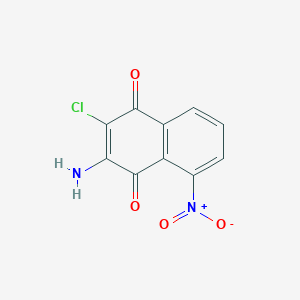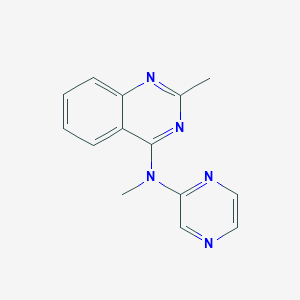
N,2-Dimethyl-N-(pyrazin-2-yl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-Dimethyl-N-(pyrazin-2-yl)quinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes both pyrazine and quinazoline rings, contributes to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,2-Dimethyl-N-(pyrazin-2-yl)quinazolin-4-amine typically involves the cyclocondensation of 4-chloropyrazolo[1,5-a]pyrazines with substituted anthranilic acids . This reaction is carried out under specific conditions to ensure the formation of the desired quinazoline ring system. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium complexes .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: N,2-Dimethyl-N-(pyrazin-2-yl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, sodium hydride, dimethylformamide (DMF).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various alkyl or aryl groups into the pyrazine or quinazoline rings .
Scientific Research Applications
N,2-Dimethyl-N-(pyrazin-2-yl)quinazolin-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of N,2-Dimethyl-N-(pyrazin-2-yl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of kinases or other signaling proteins, leading to the suppression of cell proliferation in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets .
Comparison with Similar Compounds
N-aryl-2-trifluoromethyl-quinazoline-4-amine: This compound shares a similar quinazoline core but differs in its substituents, leading to distinct chemical and biological properties.
8Н-pyrazolo[5’,1’3,4]pyrazino[2,1-b]quinazolin-8-ones: These compounds also contain a quinazoline ring system but have additional fused rings, resulting in different reactivity and applications.
Uniqueness: N,2-Dimethyl-N-(pyrazin-2-yl)quinazolin-4-amine is unique due to its specific combination of pyrazine and quinazoline rings, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel therapeutic agents .
Properties
CAS No. |
827031-72-1 |
|---|---|
Molecular Formula |
C14H13N5 |
Molecular Weight |
251.29 g/mol |
IUPAC Name |
N,2-dimethyl-N-pyrazin-2-ylquinazolin-4-amine |
InChI |
InChI=1S/C14H13N5/c1-10-17-12-6-4-3-5-11(12)14(18-10)19(2)13-9-15-7-8-16-13/h3-9H,1-2H3 |
InChI Key |
VAOXDPXQNGNNEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)N(C)C3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


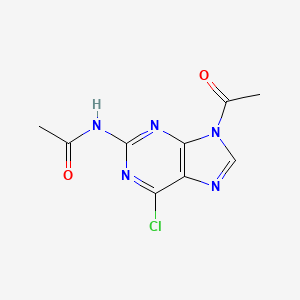


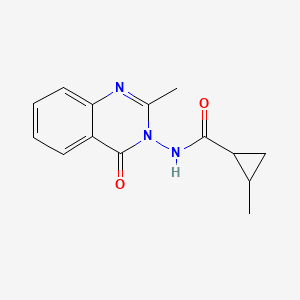

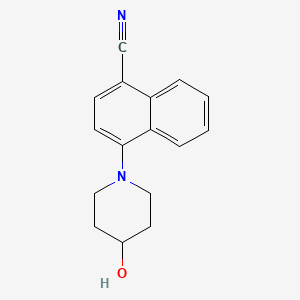


![4-[(4Z)-4-hydroxyiminochromen-2-yl]phenol](/img/structure/B11860697.png)
![N-[2-(Piperidin-1-yl)ethyl]-3,4-dihydro-2H-1-benzopyran-6-amine](/img/structure/B11860700.png)

![Ethyl 3-methyl-8-oxo-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-2-carboxylate](/img/structure/B11860708.png)

